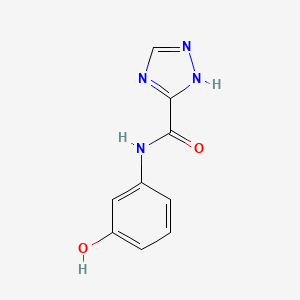![molecular formula C18H15FN2O3 B5867992 2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5867992.png)
2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the isoxazole family, which is known for its diverse biological activities. In
Scientific Research Applications
2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide has been studied extensively for its potential therapeutic applications. One of the primary areas of research is in the treatment of cancer. Studies have shown that this compound has potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in DNA replication and repair, leading to cell death. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. In addition to its antiproliferative activity, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is an important mechanism in cancer growth, as tumors require a blood supply to grow and spread. Additionally, this compound has been shown to modulate the immune system, leading to increased immune surveillance and tumor cell killing.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide is its potency against a variety of cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic. Additionally, this compound has been shown to have low toxicity in animal studies, which is an important consideration for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide. One area of interest is in the development of novel formulations to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential biomarkers of response. Finally, preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models of cancer, with the ultimate goal of moving towards clinical trials in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of cancer. Its potent antiproliferative activity, ability to inhibit angiogenesis, and modulation of the immune system make it an attractive candidate for further development. However, further research is needed to fully understand its mechanism of action and to overcome its limitations in terms of solubility and bioavailability.
Synthesis Methods
The synthesis of 2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide involves the reaction of 3-(4-methoxyphenyl)isoxazole-5-carbaldehyde with 2-fluorobenzoyl chloride in the presence of a base. The resulting product is then treated with methylamine to obtain the final compound. This method has been optimized to yield a high purity product with good yields.
Properties
IUPAC Name |
2-fluoro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-13-8-6-12(7-9-13)17-10-14(24-21-17)11-20-18(22)15-4-2-3-5-16(15)19/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPCFCACEFJILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide](/img/structure/B5867921.png)

![5-chloro-N-[4-(dimethylamino)phenyl]-2-nitrobenzamide](/img/structure/B5867939.png)

![{5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5867947.png)

![5-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5867955.png)


![3-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5867976.png)



![2-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5868013.png)
